4-(Furan-2-carbonyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
4-(Furan-2-carbonyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, also known as FMODCA, is a synthetic molecule that has been studied for its various applications in scientific research. It is a versatile compound with a wide range of potential uses, particularly in the fields of biochemistry and physiology.
Scientific Research Applications
4-(Furan-2-carbonyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been studied for its potential applications in various scientific research fields. It has been used as a model compound for studying the effects of lipophilicity on the reactivity of a molecule. It has also been studied for its potential use as a drug delivery system, due to its ability to form liposomes and nanoparticles. Additionally, this compound has been studied for its potential use as an inhibitor of enzymes involved in the regulation of gene expression.
Mechanism of Action
The mechanism of action of 4-(Furan-2-carbonyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is not yet fully understood. However, it is believed that the molecule acts as a proton donor, which allows it to interact with enzymes and other proteins. Additionally, the molecule has been shown to form liposomes and nanoparticles, which may facilitate its entry into cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to interact with enzymes and other proteins, suggesting that it may have an effect on biochemical processes. Additionally, the molecule has been studied for its potential use as a drug delivery system, suggesting that it may have an effect on physiological processes.
Advantages and Limitations for Lab Experiments
The use of 4-(Furan-2-carbonyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound to produce, and it is relatively stable in aqueous solutions. Additionally, it has been shown to form liposomes and nanoparticles, which may facilitate its entry into cells and tissues. However, there are also some limitations to its use in laboratory experiments. For example, the mechanism of action of this compound is not yet fully understood, and its effects on biochemical and physiological processes are not yet fully understood.
Future Directions
There are several potential future directions for the study of 4-(Furan-2-carbonyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid. These include further exploration of its mechanism of action, its effects on biochemical and physiological processes, and its potential use as a drug delivery system. Additionally, further research could be conducted on the use of this compound as an inhibitor of enzymes involved in the regulation of gene expression. Finally, further research could be conducted on the use of this compound as a model compound for studying the effects of lipophilicity on the reactivity of a molecule.
Synthesis Methods
4-(Furan-2-carbonyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can be synthesized in a two-step process utilizing the Diels-Alder reaction. The first step involves the reaction of a furan-2-carbonyl chloride and 8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid in the presence of a base. This reaction yields the desired this compound product. The second step involves the hydrolysis of the product in the presence of an acid, which is then purified to obtain the pure this compound compound.
properties
IUPAC Name |
4-(furan-2-carbonyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-10-4-6-15(7-5-10)16(11(9-21-15)14(18)19)13(17)12-3-2-8-20-12/h2-3,8,10-11H,4-7,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANYQQPNXADLGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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